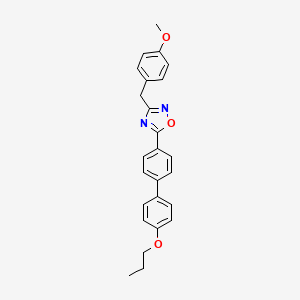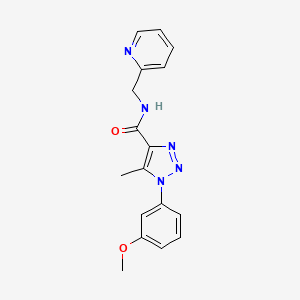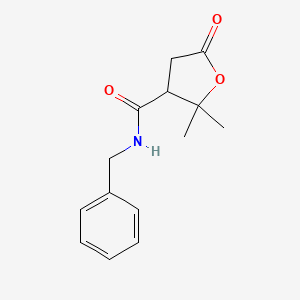
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole, also known as PBD or PBDO, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxadiazole derivatives and has been found to possess a range of interesting properties, including fluorescence, photostability, and high quantum yield.
Mécanisme D'action
The mechanism of action of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole interacts with biomolecules such as DNA and proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to intercalate into DNA, which can cause changes in the DNA structure and function.
Biochemical and Physiological Effects
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is its high quantum yield and photostability, which makes it an ideal fluorescent probe for long-term imaging experiments. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is also relatively easy to synthesize and has a high purity. However, one of the limitations of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the research of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole. One area of research is the development of new derivatives of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole with improved properties, such as increased fluorescence intensity or reduced toxicity. Another area of research is the application of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, the use of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in combination with other imaging techniques, such as MRI or CT, could lead to the development of new imaging modalities for biomedical research.
Méthodes De Synthèse
The synthesis of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the reaction of 4-methoxybenzyl chloride with 4-biphenylylpropylamine in the presence of potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide and sodium azide to yield the final product, 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole. The synthesis method is relatively simple and yields high purity 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA, proteins, and other biomolecules. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been used as a labeling agent for cell imaging and as a molecular probe for the detection of nitric oxide.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-3-16-29-23-14-10-20(11-15-23)19-6-8-21(9-7-19)25-26-24(27-30-25)17-18-4-12-22(28-2)13-5-18/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGAAFJSYZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)


![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)

![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)